molecular formula C16H12N4OS2 B2378684 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one CAS No. 390748-30-8

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one

Cat. No.: B2378684
CAS No.: 390748-30-8
M. Wt: 340.42
InChI Key: VBXVYFPRIYUACZ-UHFFFAOYSA-N
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Description

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one is a heterocyclic compound that contains both triazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one typically involves the reaction of appropriate benzothiazole derivatives with triazole precursors. One common method includes the condensation of benzothiazole-2-thiol with 4-phenyl-1H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Triazole derivatives: Widely used as antifungal agents and in the synthesis of pharmaceuticals.

Uniqueness

This dual functionality allows it to interact with a broader range of molecular targets compared to compounds containing only one of these moieties .

Properties

IUPAC Name

3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-16-19(12-8-4-5-9-13(12)23-16)10-14-17-18-15(22)20(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXVYFPRIYUACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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